
6-Bromo-7-fluoroquinoline
Overview
Description
6-Bromo-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline ring enhances the compound’s chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, and bases like potassium carbonate, are employed in organic solvents like toluene or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or styryl derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
6-Bromo-7-fluoroquinoline exhibits notable antimicrobial properties. Studies indicate that it can act as an enzyme inhibitor, impacting biochemical pathways involved in microbial resistance mechanisms. This makes it a candidate for further exploration in drug development aimed at treating infectious diseases, especially those caused by resistant bacterial strains. The compound's mechanism of action often involves the inhibition of specific enzymes crucial for the replication of bacteria and viruses.
Antiviral Properties
In addition to its antibacterial effects, this compound has shown potential antiviral activity. The compound's ability to interfere with viral replication processes positions it as a candidate for antiviral drug development, particularly against viruses that exhibit resistance to conventional treatments.
Antitumor Activity
Research has also explored the antitumor potential of quinolone derivatives, including this compound. Certain modifications of quinolones have demonstrated effectiveness against various cancer cell lines by inhibiting cellular replication and inducing apoptosis in cancerous cells . The mechanisms behind this activity often involve the inhibition of topoisomerase II, a critical enzyme in DNA replication.
Veterinary Medicine Applications
Fluoroquinolones, including derivatives like this compound, are widely used in veterinary medicine to treat bacterial infections in food-producing animals and pets. Their broad-spectrum activity makes them suitable for addressing respiratory, enteric, and urinary tract infections in various animal species . The pharmacokinetics and pharmacodynamics of these compounds allow for effective treatment while minimizing the development of resistance.
Material Science Applications
The compound's unique properties extend beyond medicinal applications into materials science. Fluorinated compounds like this compound are explored for their light-emitting properties and potential use in developing advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of halogens enhances the electronic properties of materials, leading to improved performance in various applications.
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions that incorporate bromine and fluorine into the quinoline structure. Various derivatives have been synthesized to enhance its biological activity or alter its pharmacological profile. For instance, modifications at different positions on the quinoline ring can lead to compounds with improved efficacy against specific pathogens or cancer cells .
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for the target. Additionally, the compound may interact with cellular receptors or DNA, leading to alterations in cellular processes and inhibition of pathogen growth .
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoquinoline: Lacks the fluorine atom, affecting its electronic properties and applications.
6,7-Difluoroquinoline: Contains two fluorine atoms, leading to distinct chemical and biological properties
Uniqueness of 6-Bromo-7-fluoroquinoline: The combination of bromine and fluorine atoms in the quinoline ring provides a unique set of chemical and biological properties. This dual halogenation enhances the compound’s reactivity in nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the presence of both halogens can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability, making it a valuable candidate for drug development .
Biological Activity
6-Bromo-7-fluoroquinoline is a notable compound in the quinoline family, recognized for its significant biological activities, particularly as an antimicrobial and antiviral agent. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on the quinoline ring. Its chemical formula is , which contributes to its unique reactivity and biological profile. The structural modifications imparted by these halogens enhance its pharmacological potential.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes crucial for the replication of bacteria and viruses. This inhibition can disrupt essential biochemical pathways, making it a candidate for treating infectious diseases.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or DNA, leading to alterations in cellular processes that inhibit pathogen growth .
In Vitro Studies
Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity. A comparative study against various bacterial strains revealed its effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 100 |
These results indicate that the compound has potent activity against Gram-positive bacteria while maintaining efficacy against some Gram-negative strains .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound derivatives against Staphylococcus aureus, showing that modifications at the sixth carbon atom significantly influenced antibacterial potency. Smaller substituents were associated with better activity compared to bulkier groups .
- Antiviral Potential : Another investigation focused on the antiviral properties of the compound, highlighting its ability to inhibit viral replication in vitro. The mechanism involved blocking viral entry into host cells and interfering with viral RNA synthesis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
6-Fluoroquinoline | C_9H_6FN | Lacks bromine; different reactivity |
4-Bromo-7-fluoroquinoline | C_9H_6BrFN | Exhibits different biological activity patterns |
7-Bromo-6-fluoroquinoline | C_9H_6BrFN | Lacks fluorine; affects electronic properties |
The combination of bromine and fluorine in this compound enhances its reactivity and biological profile compared to these similar compounds.
Applications in Medicinal Chemistry
The compound serves as a building block for synthesizing various pharmaceutical agents with potential applications in treating bacterial infections, viral diseases, and even cancer. Its unique properties make it a valuable candidate for drug development aimed at overcoming microbial resistance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-bromo-7-fluoroquinoline, and how can purity be optimized during purification?
The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Negishi coupling using Pd(dba)₂ and JohnPhos ligands in THF . Key steps include controlling stoichiometry (equimolar vs. catalytic conditions) and post-reaction purification via column chromatography or HPLC. Impurities often arise from incomplete halogen displacement; optimizing reaction time and temperature (e.g., 60–80°C) improves yield and purity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns (e.g., distinguishing bromo/fluoro protons at δ 8.2–8.5 ppm). Mass spectrometry (MS) validates molecular weight (226.05 g/mol), while HPLC with UV detection (λ ~254 nm) assesses purity (>97% by HPLC) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for cross-coupling derivatives of this compound to minimize side products?
Catalytic efficiency in cross-coupling (e.g., Suzuki or Buchwald-Hartwig) depends on ligand selection (e.g., JohnPhos vs. XPhos) and solvent polarity. For example, THF enhances Pd(dba)₂ solubility, while DMF accelerates oxidative addition but risks debromination. Design of Experiments (DoE) methodologies help identify optimal catalyst loading (5–10 mol%) and temperature gradients .
Q. How should researchers address contradictory data in fluorinated quinoline synthesis (e.g., unexpected regioselectivity)?
Contradictions often arise from competing electronic effects (fluoro’s electron-withdrawing vs. bromo’s steric hindrance). Replicate experiments under inert atmospheres to rule out oxidative side reactions. Computational modeling (DFT) predicts regioselectivity, while in-situ IR monitors intermediate formation .
Q. What mechanistic insights justify the use of this compound in photoinduced catalytic systems?
The bromo-fluoro motif enhances electron-deficient character, stabilizing Pd intermediates during Negishi coupling. Time-resolved spectroscopy reveals ligand-to-metal charge transfer under visible light, accelerating transmetallation. Compare with non-fluorinated analogs (e.g., 6-bromoquinoline) to isolate electronic effects .
Q. What strategies are effective for synthesizing deuterated or isotopically labeled derivatives of this compound?
Deuterium incorporation at the quinoline core requires halogen-lithium exchange followed by quenching with D₂O. Isotopic labeling (e.g., ¹⁸F for PET imaging) involves nucleophilic aromatic substitution under anhydrous conditions, with AgOTf as a phase-transfer catalyst .
Q. How can degradation pathways of this compound be analyzed under varying storage conditions?
Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis byproducts (e.g., dehalogenated quinoline). Store the compound in amber vials under argon at -20°C to prevent photolytic C-Br bond cleavage .
Q. Methodological and Ethical Considerations
Q. What safety protocols are mandatory when handling this compound in electrophilic substitution reactions?
Use PPE (nitrile gloves, fume hood) due to bromo/fluoro toxicity. Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before aqueous disposal. Document waste streams per EPA guidelines .
Q. How should literature reviews on fluorinated quinolines be structured to identify research gaps?
Employ databases like SciFinder and Reaxys, filtering for "fluoroquinoline cross-coupling" and "halogenated heterocycles." Prioritize primary sources (e.g., J. Org. Chem.) over vendor catalogs. Use citation mapping to track synthetic methodologies .
Q. What interdisciplinary applications justify further study of this compound?
Explore its role in medicinal chemistry (antimicrobial scaffolds targeting DNA gyrase) and materials science (as a ligand in OLEDs). Collaborate with computational chemists to predict binding affinities or charge-transfer properties .
Properties
IUPAC Name |
6-bromo-7-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIKQQLFQMNCRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561532 | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127827-52-5 | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127827-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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